molecular formula C24H20N2O7S B2976673 ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 518330-70-6

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2976673
CAS No.: 518330-70-6
M. Wt: 480.49
InChI Key: AKTRGFBJGVUCFZ-UHFFFAOYSA-N
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Description

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Coupling Reaction: The nitro-substituted benzenesulfonamide is then coupled with a benzofuran derivative under specific conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its benzofuran core, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

IUPAC Name

ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c1-3-32-24(27)22-19-13-17(10-12-20(19)33-23(22)16-7-5-4-6-8-16)25-34(30,31)21-14-18(26(28)29)11-9-15(21)2/h4-14,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTRGFBJGVUCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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